N-(4-fluorobenzyl)-2-pyrazinecarboxamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

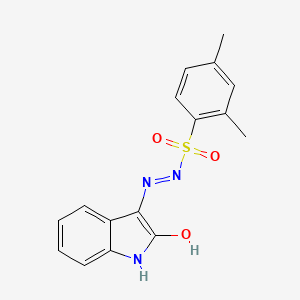

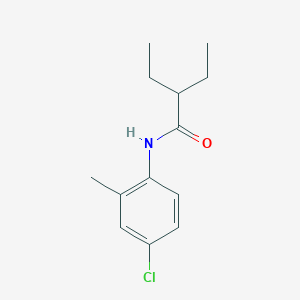

“N-(4-fluorobenzyl)-2-pyrazinecarboxamide” likely contains a pyrazine ring, which is a six-membered aromatic ring with two nitrogen atoms, a carboxamide group (-CONH2), and a 4-fluorobenzyl group. The fluorobenzyl group is a benzene ring with a fluorine atom and a methyl group attached .

Molecular Structure Analysis

The molecular structure of “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely be determined using techniques such as NMR spectroscopy, which is commonly used for fluorinated compounds .Chemical Reactions Analysis

The chemical reactions involving “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely depend on the specific conditions and reagents used. Fluorinated compounds are often used in pharmaceuticals and agrochemicals due to the unique properties of fluorine .Physical And Chemical Properties Analysis

The physical and chemical properties of “N-(4-fluorobenzyl)-2-pyrazinecarboxamide” would likely be influenced by its fluorobenzyl group and pyrazine ring. Fluorinated compounds often have unique properties such as high thermal and chemical stability .Applications De Recherche Scientifique

Antimycobacterial Activity

Pyrazine derivatives have demonstrated noteworthy pharmacological effects, including antimycobacterial activity . Specifically, 3-[(4-Nitrophenyl)carbamoyl]pyrazine-2-carboxylic acid exhibited high antimycobacterial activity against Mycobacterium tuberculosis H37Rv. Its minimum inhibitory concentration (MIC) was 1.56 µg/mL.

Antibacterial Properties

Pyrazine derivatives have been investigated for their antibacterial effects . While specific studies on this compound are limited, its structural features suggest potential antibacterial activity.

Antidiabetic Applications

Pyrazine derivatives have been studied as potential antidiabetic agents . Notably, Glipizide , a well-known antidiabetic drug, shares structural similarities with pyrazine compounds.

Anticancer Potential

Pyrazine derivatives have shown promise as anticancer agents . Notable examples include bortezomib and Oltipraz , both used in cancer therapy.

Other Miscellaneous Applications

Beyond the mentioned fields, pyrazine derivatives may have additional applications. However, further research is needed to uncover their full potential.

Mécanisme D'action

Target of Action

Related compounds have been shown to have anti-tubercular activity against mycobacterium tuberculosis .

Mode of Action

Similar compounds have been found to inhibit decaprenylphosphoryl-β-d-ribose 2’-epimerase (dpre1) through the formation of hydrogen bonds with the pivotal active site cys387 residue .

Biochemical Pathways

It’s known that dpre1 is a crucial enzyme involved in the cell wall biosynthesis of mycobacterium tuberculosis . Inhibition of this enzyme can disrupt the cell wall formation, leading to the death of the bacteria.

Pharmacokinetics

In silico analysis encompassing adme considerations has been undertaken for similar compounds .

Result of Action

Similar compounds have shown promising antitubercular activity, with a minimum inhibitory concentration (mic) of 156 µg/mL . This suggests that the compound may be effective in inhibiting the growth of Mycobacterium tuberculosis.

Orientations Futures

Propriétés

IUPAC Name |

N-[(4-fluorophenyl)methyl]pyrazine-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10FN3O/c13-10-3-1-9(2-4-10)7-16-12(17)11-8-14-5-6-15-11/h1-6,8H,7H2,(H,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGJBSTLGTXEAKD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CNC(=O)C2=NC=CN=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10FN3O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

231.23 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

>34.7 [ug/mL] (The mean of the results at pH 7.4) |

Source

|

| Record name | SID47202782 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

Product Name |

Pyrazine-2-carboxylic acid 4-fluoro-benzylamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![5-(4-pyridinyl)-3-[2-(4-pyridinyl)ethyl]-1,3,4-oxadiazole-2(3H)-thione](/img/structure/B5879693.png)

![3-amino-4-phenyl-6-(2-thienyl)thieno[2,3-b]pyridine-2-carbonitrile](/img/structure/B5879695.png)

methanone](/img/structure/B5879711.png)

![4-chloro-N'-{3-methoxy-4-[(4-nitro-1H-pyrazol-1-yl)methoxy]benzylidene}-1-methyl-1H-pyrazole-3-carbohydrazide](/img/structure/B5879726.png)

![1-(2-chlorobenzyl)-4-(4-methyl-1-piperazinyl)-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B5879736.png)

![1-[(4-tert-butylphenoxy)methyl]-3-nitrobenzene](/img/structure/B5879741.png)

![ethyl [2-(4-methylbenzyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-yl]acetate](/img/structure/B5879744.png)

![5-methyl-2-(4-methylphenyl)-4-{[(4-pyridinylmethyl)amino]methylene}-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B5879768.png)